6-Chloropyridine-3,4-diamine hydrochloride

Descripción general

Descripción

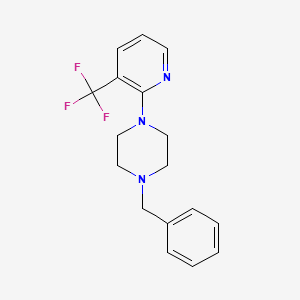

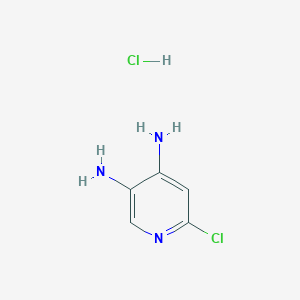

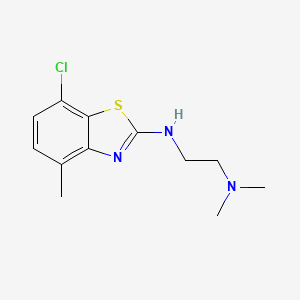

6-Chloropyridine-3,4-diamine hydrochloride, also known as 6-CPD, is a compound with the molecular formula C5H8Cl2N4HCl. It is a solid substance at ambient temperature .

Molecular Structure Analysis

The molecular weight of 6-Chloropyridine-3,4-diamine hydrochloride is 180.04 g/mol . The InChI code for the compound is 1S/C5H6ClN3.ClH/c6-5-1-3(7)4(8)2-9-5;/h1-2H,8H2,(H2,7,9);1H .Physical And Chemical Properties Analysis

6-Chloropyridine-3,4-diamine hydrochloride is a solid substance at ambient temperature . The molecular weight of the compound is 180.04 g/mol .Aplicaciones Científicas De Investigación

1. Synthesis of Pharmaceuticals and Agrochemicals

- Application : Chloropyridine is used as an intermediate in many chemical reactions. The development of pharmaceuticals, agrochemicals, and metal complexes is being hampered by a lack of methods that can selectively halogenate the C–H precursors of pyridine C–H ligands .

- Method : A process known as “phosphonium salt installation” has been introduced to install heterocyclic phosphines at the 4-position of pyridine as phosphonium salts and then replace them with halide nucleophiles .

- Results : This strategy is effective for the late-stage halogenation of complicated pharmaceuticals, and it may be used to a wide variety of unactivated pyridines .

2. Production of Fungicides and Insecticides

- Application : 2-Chloropyridine, a derivative of Chloropyridine, is used to produce fungicides and insecticides .

- Method : 2-Choropyridine is made by combining pyridine with chlorine in a single process .

- Results : When 2-chloropyridine is first created, it undergoes additional reactions to form 2, 6-dichloropyridine .

3. Synthesis of Therapeutically Active Derivatives

- Application : The sodium tungstate catalyzed oxidation of pyrimidine’s with hydrogen peroxide give the corresponding pyrimidine N-oxides, which are versatile synthetic intermediates for the synthesis of therapeutically active derivatives like Minoxidil, Kopyrrol and Kopexil .

- Method : The synthesis is the sodium tungstate catalyzed oxidation of 6-chloropyrimidine-2,4-diamine with hydrogen peroxide delivered the 2,4-Diamino-6-chloropyrimidine-3-oxide in 92 % yield .

- Results : This process provides an industrial scale application for the synthesis of 2,4-Diamino-6-chloropyrimidine-3-oxide .

4. Synthesis of Disopyramide and Chlorphenamine

- Application : 2-Chloropyridine is used to produce commercially available pyrithiones and chlorphenamines such as Disopyramide and Chlorphenamine .

- Method : 2-Choropyridine is made by combining pyridine with chlorine in a single process . When 2-chloropyridine is first created, it undergoes additional reactions to form 2, 6-dichloropyridine .

- Results : The resulting compounds are used in the agricultural business to produce fungicides and insecticides. In addition, they are used to produce antihistamines and antiarrythmics for medicinal use .

5. Synthesis of Pyrithiones and Chlorphenamines

- Application : Disopyramide and chlorphenamine are examples of commercially available pyrithiones and chlorphenamines .

- Method : 2-Choropyridine is made by combining pyridine with chlorine in a single process . When 2-chloropyridine is first created, it undergoes additional reactions to form 2, 6-dichloropyridine .

- Results : The resulting compounds are used in the agricultural business to produce fungicides and insecticides. In addition, they are used to produce antihistamines and antiarrythmics for medicinal use .

Safety And Hazards

The safety data sheet for 6-Chloropyridine-3,4-diamine hydrochloride advises against dust formation and breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. The use of personal protective equipment, including chemical impermeable gloves, is recommended. Adequate ventilation is necessary, and all sources of ignition should be removed .

Propiedades

IUPAC Name |

6-chloropyridine-3,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3.ClH/c6-5-1-3(7)4(8)2-9-5;/h1-2H,8H2,(H2,7,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQGTQWOFQFEID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2604-40-2 | |

| Record name | 3,4-Pyridinediamine, 6-chloro-, hydrochloride (2:3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2604-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

180.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloropyridine-3,4-diamine hydrochloride | |

CAS RN |

1187830-92-7 | |

| Record name | 3,4-Pyridinediamine, 6-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187830-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide](/img/structure/B1387546.png)

![2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B1387547.png)

![1,3,8-Trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1387550.png)

![6-Methyl-3-aza-bicyclo[4.1.0]heptane](/img/structure/B1387552.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine hemisulfate](/img/structure/B1387555.png)

![{[5-(2-thienyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1387557.png)

![[(5-Cyclopropyl-1h-pyrazol-3-yl)methyl]-methylamine dihydrochloride](/img/structure/B1387558.png)

![Fmoc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid](/img/structure/B1387561.png)